Cas no 58910-26-2 (ethyl 2,2-dimethylpropanimidate hydrochloride)

Ethyl 2,2-dimethylpropanimidate hydrochloride is a reactive imidate ester derivative commonly employed in organic synthesis and peptide chemistry. Its key advantages include its role as an efficient amidine-forming reagent, facilitating the introduction of dimethyl-substituted amidine groups into target molecules. The hydrochloride salt form enhances stability and handling, ensuring consistent reactivity. The compound is particularly useful in modifying nucleosides, amino acids, and other biologically active compounds, offering high selectivity under mild conditions. Its structural rigidity, conferred by the 2,2-dimethyl substitution, improves steric control in reactions. This reagent is valued for its versatility in constructing complex molecular architectures, making it a practical choice for researchers in medicinal and synthetic chemistry.
ethyl 2,2-dimethylpropanimidate hydrochloride structure
58910-26-2 structure
Product Name:ethyl 2,2-dimethylpropanimidate hydrochloride
CAS No:58910-26-2
MF:C7H16ClNO
MW:165.661041259766
MDL:MFCD00196042
CID:2833845
PubChem ID:12235056
Update Time:2025-08-05

ethyl 2,2-dimethylpropanimidate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 2,2-dimethylpropanimidate,hydrochloride
    • 2,2-Dimethyl-propionimidic acid ethyl ester hydrochloride
    • ethyl 2,2-dimethylpropanimidate hydrochloride
    • 58910-26-2
    • EthylPivalimidateHydrochloride
    • SCHEMBL9785434
    • DTXSID20481695
    • Ethyl Pivalimidate Hydrochloride
    • CS-0261987
    • Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride
    • YUIDFFWDJJNONV-UHFFFAOYSA-N
    • MFCD00196042
    • SY191378
    • ethyl 2,2-dimethylpropanimidate;hydrochloride
    • EN300-80780
    • ethyl 2,2-dimethylpropanecarboximidate hydrochloride
    • DTXCID60432505
    • MDL: MFCD00196042
    • Inchi: 1S/C7H15NO.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H
    • InChI Key: YUIDFFWDJJNONV-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(C(C)(C)C)=N

Computed Properties

  • Exact Mass: 165.0920418g/mol
  • Monoisotopic Mass: 165.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų

ethyl 2,2-dimethylpropanimidate hydrochloride Pricemore >>

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Additional information on ethyl 2,2-dimethylpropanimidate hydrochloride

Ethyl 2,2-Dimethylpropanimidate Hydrochloride (CAS No. 58910-26-2): An Overview

Ethyl 2,2-dimethylpropanimidate hydrochloride (CAS No. 58910-26-2) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as ethyl 2,2-dimethylpropanimidate HCl, is a white crystalline solid with a molecular formula of C7H15N2O·HCl and a molecular weight of 173.66 g/mol. Its unique chemical structure and properties make it an essential reagent in various synthetic pathways and biological studies.

The ethyl 2,2-dimethylpropanimidate hydrochloride molecule consists of an ethyl ester group, a dimethylpropanimidate moiety, and a hydrochloride salt. The presence of the ester and imidate functionalities imparts specific reactivity and solubility characteristics, making it suitable for a wide range of chemical transformations. In recent years, this compound has gained attention due to its potential in the synthesis of bioactive molecules and its role in drug discovery.

One of the key applications of ethyl 2,2-dimethylpropanimidate hydrochloride is in the synthesis of peptide mimetics. Peptide mimetics are small molecules that mimic the structure and function of peptides or proteins, often used as therapeutic agents or research tools. The imidate functionality in ethyl 2,2-dimethylpropanimidate hydrochloride can be readily converted into amides or other functional groups through nucleophilic substitution reactions, facilitating the construction of complex peptide-like structures. This property has been exploited in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.

Recent studies have also highlighted the potential of ethyl 2,2-dimethylpropanimidate hydrochloride in protein-protein interaction (PPI) inhibitors. PPIs play crucial roles in cellular processes such as signal transduction, gene regulation, and immune responses. Disrupting specific PPIs can be a promising strategy for therapeutic intervention. The ability of ethyl 2,2-dimethylpropanimidate hydrochloride to form stable complexes with proteins through its imidate group has been demonstrated in several studies, suggesting its utility as a scaffold for designing PPI inhibitors.

In addition to its synthetic applications, ethyl 2,2-dimethylpropanimidate hydrochloride has been investigated for its biological activities. Research has shown that this compound exhibits moderate antimicrobial properties against certain bacterial strains. The mechanism underlying its antimicrobial activity is not fully understood but may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. These findings have sparked interest in exploring ethyl 2,2-dimethylpropanimidate hydrochloride as a potential lead compound for developing new antibiotics.

The solubility and stability of ethyl 2,2-dimethylpropanimidate hydrochloride are important considerations for its use in both laboratory and industrial settings. It is generally soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). However, its solubility in water is limited due to the presence of the hydrophobic ethyl ester group. To enhance its aqueous solubility for biological applications, various strategies such as salt formation or prodrug design have been employed.

Safety and handling guidelines for ethyl 2,2-dimethylpropanimidate hydrochloride are essential to ensure its proper use in research and development. While it is not classified as a hazardous material under current regulations, it is recommended to handle this compound with standard laboratory precautions to avoid skin contact or inhalation. Proper storage conditions include keeping it in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, ethyl 2,2-dimethylpropanimidate hydrochloride (CAS No. 58910-26-2) is a valuable compound with diverse applications in chemical synthesis and biological research. Its unique chemical structure and reactivity make it an attractive reagent for developing novel bioactive molecules and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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